(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-21-13-11-17(15-22(21)29-2)24-18(10-12-20(27)23-9-6-14-30-23)16-26(25-24)19-7-4-3-5-8-19/h3-16H,1-2H3/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIILNNMPAKGRC-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CS3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)C3=CC=CS3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution reaction, where the pyrazole ring is functionalized with the 3,4-dimethoxyphenyl group.
Formation of the propenone moiety: This is achieved through the Claisen-Schmidt condensation reaction between the functionalized pyrazole and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Carbonyl System
The enone group undergoes characteristic reactions:
Nucleophilic Additions
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Thiols/Amines : The β-carbon is susceptible to Michael addition. For example, thiophenol adds to the enone in THF under basic conditions, forming a 1,4-adduct .
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Grignard Reagents : Organomagnesium reagents attack the carbonyl carbon, followed by protonation to yield secondary alcohols .
Cyclization Reactions
Under acidic or catalytic conditions, the enone participates in intramolecular cyclization:
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Rhodium-Catalyzed Cyclization : Analogous to related diazoketones , the enone may form heterocyclic systems (e.g., benzofuranones) via -sigmatropic rearrangements.
Electrochemical Behavior
Cyclic voltammetry studies on structurally similar nitroaromatics suggest that the compound’s redox activity is dominated by:
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Reduction of the Enone : A peak at −1,400 mV (vs. Ag/AgCl) corresponding to the α,β-unsaturated ketone moiety.
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Oxidation of Thiophene : A broad oxidation wave at +1,200 mV due to the sulfur heterocycle.
Substituent-Directed Reactivity
The 3,4-dimethoxyphenyl and thiophen-2-yl groups modulate reactivity:
| Substituent | Electronic Effect | Observed Reactivity |
|---|---|---|
| 3,4-Dimethoxyphenyl | Electron-donating | Stabilizes radical intermediates |
| Thiophen-2-yl | Mildly donating | Enhances electrophilic aromatic substitution |
Stability and Degradation Pathways
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Photodegradation : The Z-configuration enone undergoes trans-to-cis isomerization under UV light (λ = 254 nm) .
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Hydrolysis : The ketone group resists hydrolysis under neutral conditions but reacts with concentrated HCl to form carboxylic acids .
Computational Insights
DFT calculations (B3LYP/6-31G*) predict:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, its ability to inhibit cell proliferation and induce apoptosis has been documented, suggesting potential as a chemotherapeutic agent. The mechanism of action may involve the inhibition of specific signaling pathways associated with tumor growth and survival .
Anti-inflammatory Properties
The compound has also shown efficacy in reducing inflammation, which is critical in diseases such as arthritis and other chronic inflammatory conditions. Its mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) . This application is particularly relevant given the increasing prevalence of inflammatory diseases globally.
Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. Research has demonstrated that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. The structural features of the compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of pyrazole derivatives have led to their exploration in material science, particularly in organic electronics. The compound's ability to act as an electron transport layer in OLEDs has been investigated, showing promise in enhancing device efficiency and stability . This application could pave the way for more efficient lighting and display technologies.
Photovoltaic Devices
In addition to OLEDs, there is ongoing research into using this compound in photovoltaic devices. Its photophysical properties make it suitable for applications in solar energy conversion, potentially improving the efficiency of solar cells through better light absorption and charge transport mechanisms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Modulating signaling pathways: Such as the NF-κB pathway, which is involved in inflammation and immune response.
Interacting with cellular receptors: Such as G-protein coupled receptors (GPCRs), influencing various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its 3,4-dimethoxyphenyl and thiophen-2-yl substituents. Below is a comparative analysis with key analogues:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The presence of electron-donating groups (e.g., methoxy in 3,4-dimethoxyphenyl) enhances aromatic interactions with biological targets, as seen in antitubercular nitrothiophene derivatives .
- Thiophene-containing analogues demonstrate superior activity compared to furan or phenyl derivatives due to sulfur’s electronegativity and polarizability .
Crystallographic Insights: SHELX-refined structures of related compounds (e.g., ) reveal planar propenone moieties, critical for π-π interactions in enzyme binding pockets .
Synthetic Challenges: Thiophene incorporation requires careful control of reaction conditions to avoid side products (e.g., diastereomer formation), as noted in pyrazole-thiophene hybrid syntheses .
Biological Activity
The compound (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a member of the pyrazole and thiophene family, known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a condensation reaction between appropriate pyrazole derivatives and thiophene-based aldehydes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans), compounds similar to this compound have demonstrated notable inhibition zones and low minimum inhibitory concentrations (MICs) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains | Fungal Strains | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | C. albicans | 15 |
| Compound B | S. aureus | A. niger | 10 |
| (2Z)-3-[...] | E. coli, S. aureus | C. albicans, A. niger | TBD |
Anti-inflammatory Activity
Compounds containing pyrazole and thiophene moieties have been reported to possess anti-inflammatory properties. In vitro assays show that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX . The mechanism involves the modulation of signaling pathways associated with inflammation.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiophene-containing pyrazole derivatives. For instance, compounds structurally related to (2Z)-3-[...] have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The results indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial dysfunction .
Table 2: Anticancer Activity of Thiophene-Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF7 | 12 |
| Compound D | HCT116 | 8 |
| (2Z)-3-[...] | MCF7, HCT116 | TBD |
Computational Studies
Computational studies using molecular docking simulations provide insights into the binding interactions of (2Z)-3-[...] with biological targets. These studies suggest that the compound potentially interacts with key residues in target proteins, enhancing its efficacy as a therapeutic agent .
Case Studies
Recent case studies have examined the pharmacological profiles of thiophene-pyrazole derivatives in clinical settings. For example, a study involving a series of synthesized compounds demonstrated their effectiveness in reducing tumor growth in animal models .
Q & A
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
